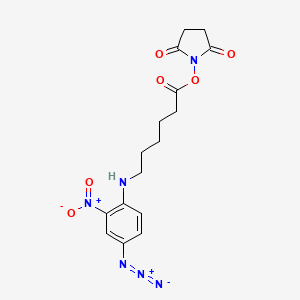

N-Succinimidyl-6-(4'-azido-2'-nitrophenylamino)hexanoate

Vue d'ensemble

Description

N-Succinimidyl-6-(4'-azido-2'-nitrophenylamino)hexanoate (SANH) is a widely used reagent in chemical synthesis and scientific research. It is an organic compound that is used to form covalent bonds between molecules, enabling the formation of new molecules and structures. SANH is particularly useful in the synthesis of polymers and biomolecules, and has become an important tool in the development of new materials and drugs.

Applications De Recherche Scientifique

Application 1: Polyacrylamide Gel Preparation for Studying Cell-Extracellular Matrix Mechanical Interactions

Specific Scientific Field

This application falls under the field of Biomaterials and Cell Biology .

Comprehensive and Detailed Summary of the Application

SANPAH is used as a protein crosslinker in the preparation of Polyacrylamide (PA) gels, which are widely used to study cell-Extracellular Matrix (ECM) mechanical interactions . These interactions control physiological and pathological cellular responses, such as stem cell differentiation, organogenesis, and tumor progression .

Detailed Description of the Methods of Application or Experimental Procedures

Typically, sulfosuccinimidyl 6- (4’-azido-2’-nitrophenylamino)hexanoate (sulfo-SANPAH) is used as a protein crosslinker in these gels . However, its low solubility, unstable binding with proteins, and high cost are barriers to its application . The study aimed to improve and simplify the preparation of PA gels using an economical crosslinker, N-hydroxysuccinimide-acrylamide (NHS-AA) ester, to enable increased stability in protein coating . Gels containing sulfo-SANPAH were prepared to contain equivalent amounts of acryloyl groups in NHS-AA ester gels .

Thorough Summary of the Results or Outcomes Obtained

The study found an optimal ratio of NHS-AA ester:AA to obtain NHS-AA ester-containing PA gels with a uniform ECM protein coating and stiffness similar to that of sulfo-SANPAH-containing PA gels . The biological behavior of MCF7 and MCF10A cells were similar on NHS-AA ester and sulfo-SANPAH gels . Acini formation in Matrigel overlay culture were also consistent on NHS-AA ester and sulfo-SANPAH gels . This novel PA gel preparation method using NHS-AA ester can effectively replace the sulfo-SANPAH method .

Application 2: Effects of Physicochemical Properties of Polyacrylamide (PAA) and Polydimethylsiloxane (PDMS) on Cardiac Cell Behavior

Specific Scientific Field

This application falls under the field of Biomedical Engineering and Cardiology .

Comprehensive and Detailed Summary of the Application

SANPAH is used in the study of the effects of physicochemical properties of polyacrylamide (PAA) and polydimethylsiloxane (PDMS) on cardiac cell behavior . The quality of the culture conditions and matrix environment is of considerable importance in this regard .

Detailed Description of the Methods of Application or Experimental Procedures

Sulfo-SANPAH is a heterobifunctional reagent generally used for the covalent conjugation of biomolecules to the PAA structure . Stiffness and porosity can be tuned by total concentration of monomer and cross-linker .

Thorough Summary of the Results or Outcomes Obtained

The study discusses the strengths and potential pitfalls in using two commonly applied polymers for soft matrix engineering, polyacrylamide (PAA) and polydimethylsiloxane (PDMS) .

Application 3: Crosslinking Agent for Protein Conjugation

Specific Scientific Field

This application falls under the field of Biochemistry and Molecular Biology .

Comprehensive and Detailed Summary of the Application

SANPAH is used as a crosslinking agent for protein conjugation . It is a hetero-bifunctional crosslinker that contains an amine-reactive N-hydroxysuccinimide (NHS) ester and a photoactivatable nitrophenyl azide .

Detailed Description of the Methods of Application or Experimental Procedures

NHS esters react efficiently with primary amino groups (-NH2) in pH 7–9 buffers to form stable amide bonds .

Thorough Summary of the Results or Outcomes Obtained

The use of SANPAH as a crosslinking agent allows for the efficient conjugation of proteins, providing a valuable tool in various biochemical and molecular biology applications .

Application 4: Protein Labeling & Crosslinking

Comprehensive and Detailed Summary of the Application

SANPAH is used as a hetero-bifunctional crosslinker for protein labeling and crosslinking . It contains an amine-reactive N-hydroxysuccinimide (NHS) ester and a photoactivatable nitrophenyl azide .

Detailed Description of the Methods of Application or Experimental Procedures

NHS esters react efficiently with primary amino groups (-NH2) in pH 7–9 buffers to form stable amide bonds . The reaction results in the release of sulfo-N-hydroxy-succinimide .

Thorough Summary of the Results or Outcomes Obtained

When exposed to UV light, nitrophenyl azides form a nitrene group that can initiate addition reactions with double bonds, insertion into C-H and N-H sites, or subsequent ring expansion to react with a nucleophile (e.g., primary amines) . This makes SANPAH useful for cell-surface protein crosslinking .

Application 5: Cell Mechanoresponse at Cell-Material Interface

Specific Scientific Field

This application falls under the field of Biomedical Engineering and Cell Biology .

Comprehensive and Detailed Summary of the Application

SANPAH is used in the study of cell mechanoresponse at the cell-material interface . Mechanical stimulation by the extracellular matrix (ECM) controls physiological and pathological cellular responses, such as stem cell differentiation, organogenesis, and tumor progression .

Detailed Description of the Methods of Application or Experimental Procedures

Polyacrylamide (PA) gels have been widely used to study cell-ECM mechanical interactions . Typically, sulfosuccinimidyl 6- (4′-azido-2′-nitrophenylamino)hexanoate (sulfo-SANPAH) is used as a protein crosslinker in these gels .

Thorough Summary of the Results or Outcomes Obtained

The study found an optimal ratio of NHS-AA ester:AA to obtain NHS-AA ester-containing PA gels with a uniform ECM protein coating and stiffness similar to that of sulfo-SANPAH-containing PA gels . The biological behavior of MCF7 and MCF10A cells were similar on NHS-AA ester and sulfo-SANPAH gels .

Orientations Futures

Propriétés

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 6-(4-azido-2-nitroanilino)hexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N6O6/c17-20-19-11-5-6-12(13(10-11)22(26)27)18-9-3-1-2-4-16(25)28-21-14(23)7-8-15(21)24/h5-6,10,18H,1-4,7-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGXDNMNOQDVTRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCCCCNC2=C(C=C(C=C2)N=[N+]=[N-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N6O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70214531 | |

| Record name | N-Succinimidyl-6-(4'-azido-2'-nitrophenylamino)hexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70214531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Red-brown or light orange powder; [Sigma-Aldrich MSDS] | |

| Record name | N-Succinimidyl-6-(4'-azido-2'-nitrophenylamino)hexanoate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21367 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

N-Succinimidyl-6-(4'-azido-2'-nitrophenylamino)hexanoate | |

CAS RN |

64309-05-3 | |

| Record name | N-Succinimidyl-6-(4'-azido-2'-nitrophenylamino)hexanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064309053 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 64309-05-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=340005 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Succinimidyl-6-(4'-azido-2'-nitrophenylamino)hexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70214531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

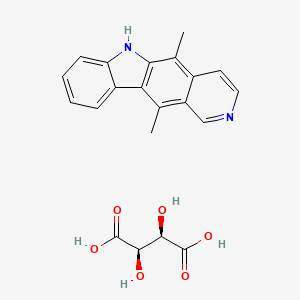

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[[4-(dimethylamino)phenyl]methyl]-1-ethyl-5-benzimidazolamine](/img/structure/B1228805.png)

![Dimethyl 5-{3-[2-(4-methylbenzoyl)hydrazino]-2,5-dioxo-1-pyrrolidinyl}isophthalate](/img/structure/B1228810.png)

![N-(1,3-benzodioxol-5-yl)-6-chloro-2-(2-pyridinyl)-3-imidazo[1,2-a]pyridinamine](/img/structure/B1228816.png)

![3-(4-Fluorophenyl)sulfonyl-1-(2-furanylmethyl)-2-imino-10-methyl-5-dipyrido[3,4-c:1',2'-f]pyrimidinone](/img/structure/B1228828.png)